

# Technical Guide: Spectroscopic Characterization of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

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## Compound of Interest

Compound Name:	6-Chloro-4-hydroxyquinoline-3-carboxylic acid
CAS No.:	35973-14-9
Cat. No.:	B1361642

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## Executive Summary & Structural Dynamics

Compound: **6-Chloro-4-hydroxyquinoline-3-carboxylic acid** CAS: 35973-14-9 Molecular Formula: C

H

CINO

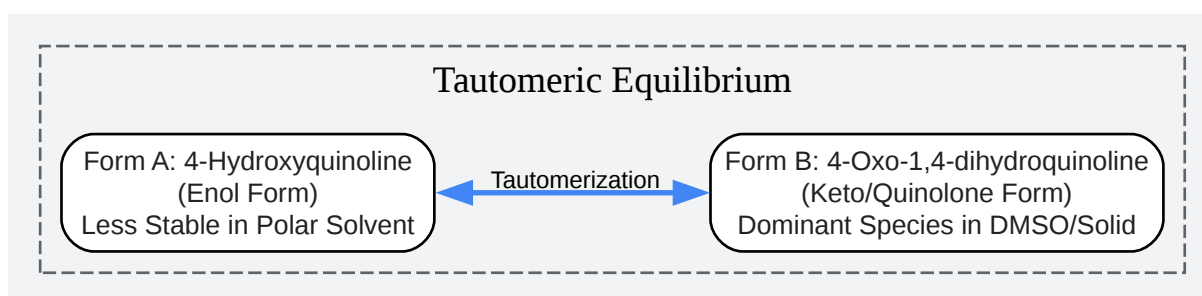
Molecular Weight: 223.61 g/mol

This molecule is a critical scaffold in the synthesis of fluoroquinolone antibiotics and antimalarial agents. Researchers must recognize that while the nomenclature suggests a "hydroxy" species, the compound exists predominantly as the 4-oxo-1,4-dihydroquinoline tautomer in the solid state and in polar solvents (like DMSO). Failure to account for this tautomerism leads to misinterpretation of Carbonyl (

) signals in IR and NMR datasets.

## Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the enol (hydroxy) and keto (oxo) forms. In polar media, the equilibrium shifts strongly to the right (Form B).



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Figure 1: Tautomeric shift favoring the 4-oxo species, essential for spectral assignment.

## Sample Origin & Synthesis Context

To ensure spectral fidelity, the sample origin must be verified. The standard synthesis route is the Gould-Jacobs reaction. Impurities from this pathway often appear in spectra and must be distinguished from the target analyte.

- Precursors: 4-Chloroaniline + Diethyl ethoxymethylenemalonate (EMME).
- Key Intermediate: Diethyl N-(4-chlorophenyl)aminomethylenemalonate.
- Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A).
- Common Impurities: Uncyclized intermediates, decarboxylated byproducts (6-chloro-4-quinolinone), or residual high-boiling solvents (diphenyl ether).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-

is the mandatory solvent. The compound is insoluble in CDCl

and non-polar solvents due to strong intermolecular hydrogen bonding and high lattice energy.

## H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by a highly deshielded singlet at position 2 and a distinct splitting pattern for the 6-chloro substituted benzene ring.[1]

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
COOH	14.50 - 15.00	Broad Singlet	-	Carboxylic acid proton. Often very broad or invisible if trace water is present.
NH	13.00 - 13.50	Broad Singlet	-	N-H proton of the quinolone ring (Form B).
H-2	8.80 - 9.00	Singlet	-	Characteristic quinolone signal. Deshielded by adjacent N and C=O.
H-5	8.10 - 8.20	Doublet (d)		Meta-coupling to H-7. Most deshielded aromatic proton due to proximity to C-4 Carbonyl.
H-8	7.70 - 7.80	Doublet (d)		Ortho-coupling to H-7.
H-7	7.50 - 7.60	Doublet of Doublets (dd)		Ortho to H-8, Meta to H-5.

## C NMR Data (100 MHz, DMSO- )

Note the presence of two distinct carbonyl signals.

Carbon Type	Shift (ppm)	Assignment
C=O (Ketone)	175.0 - 177.0	C-4 position. Downfield due to resonance with Nitrogen.
C=O (Acid)	165.0 - 167.0	Carboxylic acid carbonyl at C-3.
C-H (Imine-like)	148.0 - 150.0	C-2 position.
C-Quaternary	138.0 - 140.0	Bridgehead carbons / C-Cl ipso carbon.
C-Aromatic	118.0 - 130.0	Remaining aromatic carbons (C-5, C-6, C-7, C-8).

## Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance). The IR spectrum confirms the presence of the carboxylic acid and the quinolone core. The "Fingerprint" region will show C-Cl stretching.

Frequency (cm )	Vibration Mode	Diagnostic Note
3200 - 2500	O-H Stretch (Acid)	Very broad "hump" characteristic of carboxylic acid dimers.
3100 - 3000	N-H Stretch	Often overlapped by the OH stretch; indicates the lactam (oxo) form.
1710 - 1730	C=O Stretch (Acid)	Sharp, distinct from the ketone carbonyl.
1610 - 1640	C=O Stretch (Quinolone)	Lower frequency than typical ketones due to conjugation with the aromatic ring and NH.
1550 - 1600	C=C / C=N Stretches	Aromatic skeletal vibrations.
~750 - 800	C-Cl Stretch	Characteristic halo-aromatic band.

## Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) is preferred (Negative or Positive mode).

Molecular Ion: [M+H]

= 224.61 (Positive Mode).

## Isotope Pattern Analysis

Chlorine possesses two stable isotopes:

Cl (75.77%) and

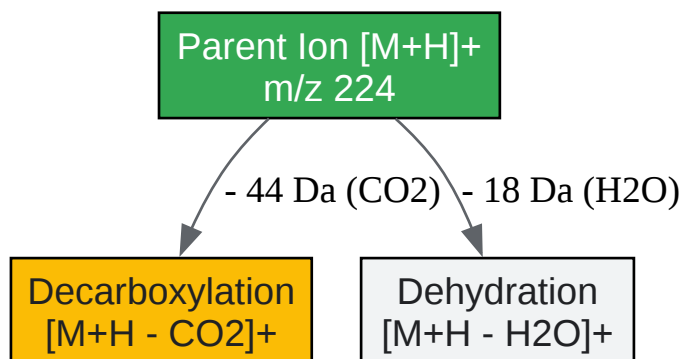
Cl (24.23%).

- M Peak (224): 100% Relative Intensity.
- M+2 Peak (226): ~33% Relative Intensity.

- Validation: A 3:1 ratio between the M and M+2 peaks confirms the presence of a single chlorine atom.

## Fragmentation Pathway (ESI-MS/MS)

Fragmentation typically involves the loss of the carboxylic acid group.



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Figure 2: Primary fragmentation pathways in ESI-MS.

## Experimental Protocols

### Protocol A: NMR Sample Preparation (Critical for Solubility)

- Objective: Dissolve the highly crystalline solid without precipitation.
- Reagents: DMSO-  
(99.9% D).
- Weigh 5-10 mg of the sample into a clean vial.
- Add 0.6 mL of DMSO-  
.
- Sonicate for 5 minutes at 40°C. Note: Simple shaking is often insufficient due to strong lattice energy.

- Transfer to the NMR tube immediately.
- Acquisition: Set relaxation delay (d1) to >2 seconds to allow full relaxation of the acidic proton if quantitative integration is required.

## Protocol B: IR Sample Preparation (KBr Pellet)

- Objective: Obtain a spectrum free from moisture interference.
- Dry KBr powder at 110°C for 2 hours prior to use.
- Mix 1 mg of sample with 100 mg of KBr (1% ratio).
- Grind finely in an agate mortar (do not over-grind to avoid moisture absorption).
- Press at 10 tons of pressure for 2 minutes to form a transparent disc.

## References

- Sigma-Aldrich. **6-Chloro-4-hydroxyquinoline-3-carboxylic acid** Product Specification. (Accessed via search).
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- Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." *Journal of the American Chemical Society*, 1939. (The foundational synthesis method).

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